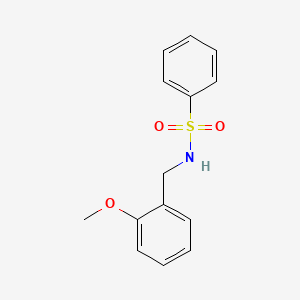

![molecular formula C21H21N5O2 B5519899 1-(咪唑并[1,2-a]吡啶-3-酰基)-1',4'-二氢-3'H-螺[哌啶-4,2'-喹喔啉]-3'-酮](/img/structure/B5519899.png)

1-(咪唑并[1,2-a]吡啶-3-酰基)-1',4'-二氢-3'H-螺[哌啶-4,2'-喹喔啉]-3'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest falls within a category of chemicals known for their unique 3D architectures and potential pharmacological relevance. Such compounds are often synthesized through methods that allow for the construction of spiroquinazolines and related structures, showcasing the diversity in chemical synthesis techniques for complex molecules.

Synthesis Analysis

The synthesis of related spiro compounds, such as spiroquinazolines, involves solid-phase synthesis methods starting from commercially available building blocks. These include protected amino acids, 2-nitrobenzensulfonyl chlorides, and α-bromoacetophenones. The synthesis typically employs a base-mediated tandem reaction that includes C-arylation followed by cyclization into indazole oxides, leading to the formation of 5-membered heterocycles through ring expansion into quinazolines. These derivatives are then cyclized into spiro compounds in solution after cleavage from the resin (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be extensively characterized using techniques such as NMR spectroscopy and X-ray diffraction. These methods provide detailed insights into the conformation and crystal structure of the molecules, which are crucial for understanding their chemical behavior and potential interactions with biological targets (Whelan et al., 1995).

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions, including polar [3+2] cycloaddition reactions and copper-catalyzed aminations, leading to the formation of complex spirocyclic and tetracyclic skeletons. These reactions are notable for their operational simplicity, high yields, and the structural diversity of the products (Fan et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can significantly influence their potential applications. For instance, the method of synthesis and subsequent purification can affect the crystal structure and, therefore, the photoluminescence characteristics and stability of the material (Albrecht et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for designing compounds with desired biological activities. Techniques such as peroxide-mediated C-H methylation under metal-free conditions have been explored for the direct functionalization of imidazopyridines and related structures, offering pathways for the modification and enhancement of their properties (Jin et al., 2019).

科学研究应用

抗菌和抗癌特性

抗菌活性:咪唑并[1,5-a]喹喔啉衍生物(包括吡啶基部分)已显示出显着的抗菌特性。这些特性归因于吡啶环和咪唑并[1,5-a]喹喔啉系统中的不同烷基取代基。值得注意的是,氯化物和碘化物对细菌的活性高于真菌,表明其作为抗菌剂开发的潜力 (Kalinin 等,2013).

生物还原抗肿瘤药物:一项研究探索了咪唑并[1,2-a]喹喔啉一氧化氮及其类似物的合成,重点关注其作为生物还原活化细胞毒素的潜力。这些化合物对缺氧细胞表现出显着的细胞毒性作用,突出了其在开发抗肿瘤药物中的潜力 (Naylor 等,1993).

合成方法和化学性质

螺环化合物的合成:通过[3+2]环加成反应合成螺环咪唑并[1,2-a]吡啶和异喹啉衍生物的研究展示了这些支架的化学多功能性。此类反应涉及杂芳族 N-叶立德对靛红-3-亚胺衍生物的亲核攻击,展示了一条合成具有潜在治疗应用的化合物的途径 (Mokhtari 等,2015).

绿色化学方法:通过多米诺反应无溶剂合成含咪唑的氮桥头杂环突出了开发环境友好的化学工艺的重要性。该方法利用简单的吡啶类化合物,有效地生产咪唑并[1,2-a]吡啶、咪唑并[1,2-a]喹啉和咪唑并[2,1-a]异喹啉 (Attanasi 等,2013).

未来方向

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

1'-(2-imidazo[1,2-a]pyridin-3-ylacetyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-19(13-15-14-22-18-7-3-4-10-26(15)18)25-11-8-21(9-12-25)20(28)23-16-5-1-2-6-17(16)24-21/h1-7,10,14,24H,8-9,11-13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUOMBWUVKVNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)CC4=CN=C5N4C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

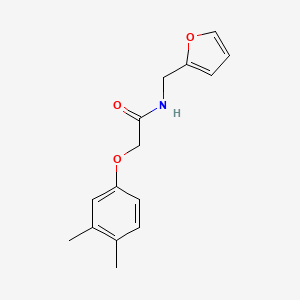

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)

![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)

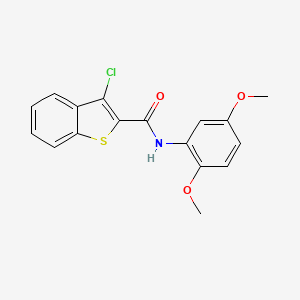

![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)

![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)

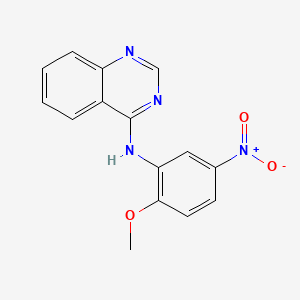

![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)